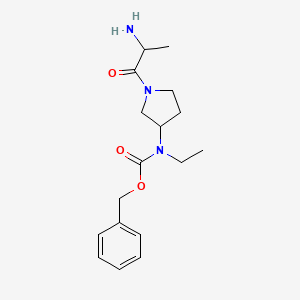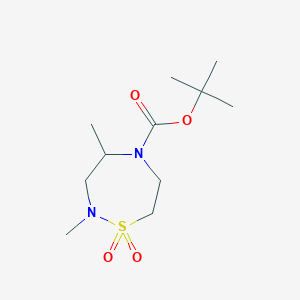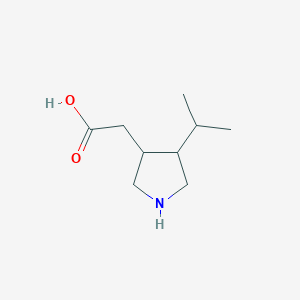![molecular formula C9H17BN2O4 B14788739 [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14788739.png)
[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid is a boronic acid derivative that features a pyrrolidine ring substituted with an acetamidopropanoyl group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of Acetamidopropanoyl Group: The acetamidopropanoyl group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
化学反応の分析
Types of Reactions
[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the acetamidopropanoyl group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce borates .
科学的研究の応用
Chemistry
In chemistry, [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions to form carbon-carbon bonds .
Biology
In biological research, this compound can be used to study enzyme inhibition, as boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues .
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
作用機序
The mechanism of action of [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid involves its ability to form reversible covalent bonds with target molecules. This is particularly relevant in enzyme inhibition, where the boronic acid group interacts with active site residues, blocking the enzyme’s activity . The molecular targets and pathways involved depend on the specific application, but common targets include serine proteases and other enzymes with nucleophilic active sites .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a pyrrolidine ring but lacking the boronic acid group.
Pyrrolidin-2-ylboronic acid: Similar to [1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid but without the acetamidopropanoyl group.
Acetamidopropanoylboronic acid: Contains the acetamidopropanoyl group but lacks the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrrolidine ring, an acetamidopropanoyl group, and a boronic acid group. This combination provides a unique set of chemical properties that make it useful in a variety of applications, from organic synthesis to medicinal chemistry .
特性
分子式 |
C9H17BN2O4 |
|---|---|
分子量 |
228.06 g/mol |
IUPAC名 |
[1-(2-acetamidopropanoyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C9H17BN2O4/c1-6(11-7(2)13)9(14)12-5-3-4-8(12)10(15)16/h6,8,15-16H,3-5H2,1-2H3,(H,11,13) |
InChIキー |
METFGSCNIQTFJC-UHFFFAOYSA-N |
正規SMILES |
B(C1CCCN1C(=O)C(C)NC(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


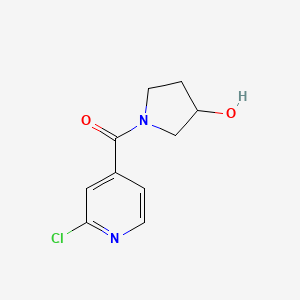
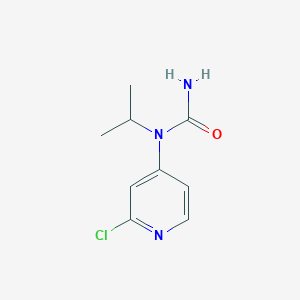

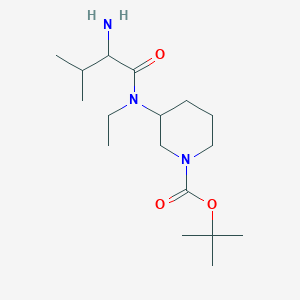
![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one](/img/structure/B14788693.png)
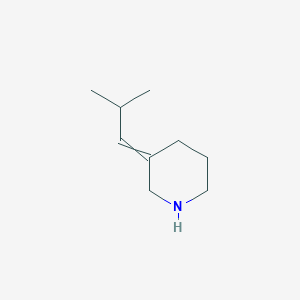
![5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14788720.png)
![(1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14788726.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788731.png)
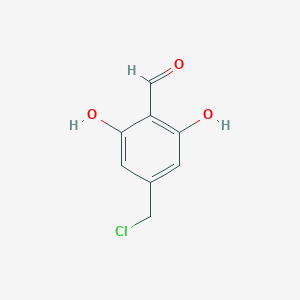
![2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetic acid](/img/structure/B14788751.png)
